5-(Chloromethyl)-1-isopropyl-1H-imidazole
Overview
Description
5-(Chloromethyl)-1-isopropyl-1H-imidazole is an organic compound belonging to the imidazole family. This compound features a chloromethyl group attached to the fifth position of the imidazole ring and an isopropyl group at the first position. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-isopropyl-1H-imidazole.
Chloromethylation: The chloromethylation of 1-isopropyl-1H-imidazole can be achieved using formaldehyde and hydrochloric acid under acidic conditions. This reaction introduces the chloromethyl group at the fifth position of the imidazole ring.
Reaction Conditions: The reaction is usually carried out at a temperature range of 0-5°C to control the reactivity and prevent side reactions.
Industrial Production Methods: In an industrial setting, the process is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing the formation of by-products.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products:
Substitution: Formation of 5-(Aminomethyl)-1-isopropyl-1H-imidazole.
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 5-(Methyl)-1-isopropyl-1H-imidazole.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Acts as a ligand in coordination chemistry for catalysis.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine:
Pharmaceuticals: Explored as a precursor in the synthesis of antifungal and antibacterial agents.
Industry:
Agrochemicals: Used in the development of pesticides and herbicides.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which 5-(Chloromethyl)-1-isopropyl-1H-imidazole exerts its effects depends on its application. In enzyme inhibition, the compound mimics the natural substrate of the enzyme, binding to the active site and preventing the enzyme from catalyzing its normal reaction. The chloromethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.
Comparison with Similar Compounds
1-Isopropyl-1H-imidazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-Methyl-1-isopropyl-1H-imidazole: Similar structure but with a methyl group instead of a chloromethyl group, affecting its reactivity and applications.
Uniqueness: 5-(Chloromethyl)-1-isopropyl-1H-imidazole is unique due to the presence of both the chloromethyl and isopropyl groups, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
5-(chloromethyl)-1-propan-2-ylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-6(2)10-5-9-4-7(10)3-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZSPWKWFJQNEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629114 | |
Record name | 5-(Chloromethyl)-1-(propan-2-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
776290-49-4 | |
Record name | 5-(Chloromethyl)-1-(propan-2-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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